cis-3,4-Dimethyl-2-pentene
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to cis-3,4-dimethyl-2-pentene involves various strategies, including cyclization reactions and selective isomerization processes. A comparative study highlights the stereoselective preparation of cis-1,3-disubstituted indans via intramolecular carbolithiation, demonstrating the nuanced approach needed to achieve desired cis configurations (Bailey et al., 2002). Similarly, the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates involves reactions that enrich cis-isomer content, further illustrating the methods to control stereochemical outcomes (Matsui et al., 1986).
Molecular Structure Analysis
The molecular structure of cis-3,4-dimethyl-2-pentene and related compounds is critical for understanding their chemical behavior. Studies on the microwave spectrum of cis-2-pentene have revealed information about conformational preferences and internal rotation barriers, which are essential for predicting reactivity and physical properties (van Eijck, 1981).
Chemical Reactions and Properties
Chemical reactions involving cis-3,4-dimethyl-2-pentene reflect its reactivity towards various agents and conditions. For instance, the [1,5] hydrogen transfer and cis-trans-isomerizations of related dienes have been studied to understand kinetics and equilibrium measurements, providing insight into the stability and reactivity of such structures (Frey et al., 1971).
Physical Properties Analysis
The physical properties of cis-3,4-dimethyl-2-pentene and its isomers, such as boiling point, density, and solubility, are influenced by molecular structure. These properties are crucial for applications in synthesis, separation techniques, and material science. The thermal reaction studies of 2-pentene offer insights into the decomposition and isomerization behavior at elevated temperatures, which are related to the physical stability of the compound (Perrin et al., 1978).
Chemical Properties Analysis
The chemical properties of cis-3,4-dimethyl-2-pentene , including its reactivity patterns, isomerization behavior, and interactions with catalysts, are foundational for its applications in organic synthesis and industrial processes. Catalytic isomerization studies, for instance, offer insights into the mechanisms and efficiency of converting 1-pentene to cis-2-pentene over zeolites, highlighting the interplay between molecular structure and catalytic activity (Guo et al., 2007).
Scientific Research Applications
Stereochemistry and Cyclization Processes
- Intramolecular Cyclization : The process of intramolecular cyclization, specifically the preparation of 1,3-dimethylindans via intramolecular carbolithiation, has been studied. It was found that alkyllithium derived from related substrates can lead to a highly cis-selective process (Bailey, Mealy, & Wiberg, 2002).
- Furan Forming Reactions : The dimerization and trimerization of cis-2-alken-4-yn-1-ones, similar in structure to cis-3,4-Dimethyl-2-pentene, have been explored, demonstrating the reactivity of these compounds in forming 1,2-difurylethylenes and other complex structures (Casey & Strotman, 2005).
Chemical Analysis and Catalysis
- Spectroscopical Investigations : Studies have developed methods for the cis/trans assignment of trialkylated ethylenes like cis-3,4-Dimethyl-2-pentene using infrared spectroscopy. This is crucial for accurate chemical analysis and characterization (Rummens, 2010).
- Adsorption on Palladium Surfaces : Research on the adsorption of similar pentene molecules on Pd(111) and Pd/Al2O3 model catalysts highlights the reaction mechanisms and potential catalytic applications (Doyle, Shaikhutdinov, & Freund, 2004).
Reaction Mechanisms and Product Formation
- GC/MS Analysis of Isomers : Gas chromatography/mass spectrometry (GC/MS) techniques have been used to analyze and identify isomers of C5H10, including compounds similar to cis-3,4-Dimethyl-2-pentene. This study provides insights into reaction mechanisms and isomerization processes (Maré & Termonia, 2010).
Thermodynamic Properties
- Vaporization Enthalpies : The study of vaporization enthalpies of monoolefin hydrocarbons, including branched compounds like cis-3,4-Dimethyl-2-pentene, offers valuable data for thermodynamic calculations and process engineering (Verevkin, Wandschneider, & Heintz, 2000).
Environmental and Atmospheric Chemistry
- Ozone Reactions and OH Radical Production : The reactions of internal alkenes with ozone, producing OH radicals, have been studied. This research is relevant for understanding atmospheric processes and environmental impacts (Orzechowska & Paulson, 2002).
NMR Spectroscopy in Catalysis
- 13C NMR Studies in Hydrogenation : The use of 13C NMR spectroscopy to study the hydrogenation and isomerization of pentenes offers insights into catalytic processes and molecular interactions (Mantle, Steiner, & Gladden, 2006).
Safety And Hazards
properties
IUPAC Name |
(Z)-3,4-dimethylpent-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBWEVVDSRKEIK-ALCCZGGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879002 | |
Record name | 2-PENTENE, 3,4-DIMETHYL-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3,4-Dimethyl-2-pentene | |
CAS RN |
4914-91-4 | |
Record name | cis-3,4-Dimethyl-2-pentene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-PENTENE, 3,4-DIMETHYL-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3,4-Dimethyl-2-pentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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